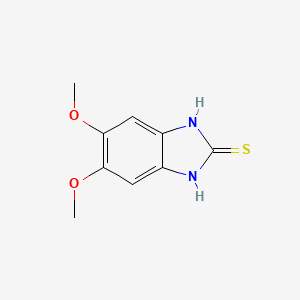

Sodium;5-bromo-6-fluoro-1H-benzimidazole-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Stereospecific Synthesis and Biological Activity

The sodium salt glycosylation method has been applied to the synthesis of β-D-2′-deoxyribofuranosides of benzimidazole, including 5,6-dihalogeno benzimidazoles and some 2-substituted analogues. This method produced high yields of the 5,6-dibromo analogue through bromination. The synthesized compounds were characterized by spectroscopic methods, including 1H NMR, which allowed for analyses of their solution conformations. Preliminary biological assessments indicate potential cytotoxicity and antiviral activity, suggesting a role in the development of therapeutic agents (Kazimierczuk, Stolarski, & Shugar, 1985).

Bromination Processes and Synthetic Potential

Sodium bromate has been identified as a powerful brominating agent for aromatic compounds, especially those with deactivating substituents. Laboratory-scale optimization of bromination processes utilizing sodium bromate has been conducted, achieving high yields and specificity. This method is particularly useful for disubstituted benzenes, demonstrating the synthetic potential and versatility of sodium-based halogenation in organic synthesis (Groweiss, 2000).

Molecular Hybrids with Benzimidazole

A series of benzimidazole-ornamented pyrazoles has been synthesized, highlighting the integration of benzimidazole structural motifs in the development of compounds with significant biological activities. These hybrids exhibit promising anti-inflammatory and anticancer potencies, underscoring the importance of benzimidazole derivatives in medicinal chemistry. Molecular docking studies further suggest potential binding affinities, indicating these hybrids as intermediates for developing more potent biological agents (Sivaramakarthikeyan et al., 2020).

Antioxidant Activity of Derivatives

The antioxidant activity of 2-substituted-5-nitro benzimidazole derivatives has been evaluated, with some compounds showing significant activity. This study underscores the potential of benzimidazole derivatives as lead compounds for the development of potent antioxidant agents. The presence of halogen substituents in these molecules contributes to their antioxidant properties, offering insights into the structural factors influencing biological activity (Archie et al., 2016).

Wirkmechanismus

Target of Action

Compounds like Sodium;5-bromo-6-fluoro-1H-benzimidazole-2-carboxylate often target specific enzymes or receptors in the body. For example, many indole derivatives, which are structurally similar to benzimidazoles, have been found to bind with high affinity to multiple receptors .

Mode of Action

Once these compounds bind to their targets, they can inhibit or enhance the target’s function, leading to a therapeutic effect. The specific mode of action would depend on the target and the nature of the compound .

Biochemical Pathways

These compounds can affect various biochemical pathways depending on their targets. For instance, some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if the compound has anticancer activity, it might inhibit cell proliferation or induce apoptosis in cancer cells .

Eigenschaften

IUPAC Name |

sodium;5-bromo-6-fluoro-1H-benzimidazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFN2O2.Na/c9-3-1-5-6(2-4(3)10)12-7(11-5)8(13)14;/h1-2H,(H,11,12)(H,13,14);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHVBYLDIKXGMEL-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)Br)N=C(N2)C(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrFN2NaO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium;5-bromo-6-fluoro-1H-benzimidazole-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Tert-butyl-2,3-diphenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2965248.png)

![4,4-Difluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B2965249.png)

![1-(2-aminoethyl)-5-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2965251.png)

![N-cyano-2-fluoro-5-methyl-N-({5-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl}methyl)aniline](/img/structure/B2965254.png)

![N-[(3-fluoro-4-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2965256.png)

![2-chloro-1-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B2965257.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,3-thiazole-4-carboxamide](/img/structure/B2965262.png)

![N-(6-Acetylbenzo[D]1,3-dioxolen-5-YL)-2-(4-(5-chloro-2-methylphenyl)piperazinyl)ethanamide](/img/structure/B2965264.png)

![5-bromo-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2965267.png)